molecular formula C17H28N2 B13958001 3-(1-benzylpiperidin-2-yl)-N-ethylpropan-1-amine

3-(1-benzylpiperidin-2-yl)-N-ethylpropan-1-amine

Cat. No.: B13958001
M. Wt: 260.4 g/mol
InChI Key: WXQXLXNYGJNWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzylpiperidin-2-yl)-N-ethylpropan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzylpiperidin-2-yl)-N-ethylpropan-1-amine typically involves the reaction of 1-benzylpiperidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-2-yl)-N-ethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Benzylpiperidin-2-yl)-N-ethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-benzylp

Properties

Molecular Formula

C17H28N2

Molecular Weight

260.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-2-yl)-N-ethylpropan-1-amine

InChI

InChI=1S/C17H28N2/c1-2-18-13-8-12-17-11-6-7-14-19(17)15-16-9-4-3-5-10-16/h3-5,9-10,17-18H,2,6-8,11-15H2,1H3

InChI Key

WXQXLXNYGJNWFQ-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC1CCCCN1CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.